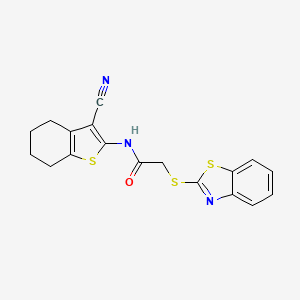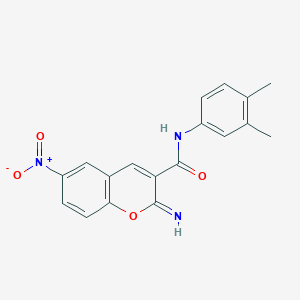![molecular formula C21H16BrNO3 B11548058 4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11548058.png)
4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate is an organic compound that features a complex structure with both aromatic and imine functionalities
Preparation Methods
The synthesis of 4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4-aminophenyl 4-bromobenzoate. This reaction is carried out in a suitable solvent such as methanol or ethanol, often under reflux conditions to ensure complete reaction. The resulting imine is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the benzoate moiety can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-Hydroxy-5-methylbenzophenone: This compound shares the hydroxy and methyl substituents on the benzene ring but lacks the imine and bromobenzoate functionalities.
Phenol, 2-[(4-hydroxyphenyl)methyl]-: This compound has a similar phenolic structure but differs in the substitution pattern and lacks the imine group.
Properties
Molecular Formula |
C21H16BrNO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[4-[(2-hydroxy-5-methylphenyl)iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H16BrNO3/c1-14-2-11-20(24)19(12-14)23-13-15-3-9-18(10-4-15)26-21(25)16-5-7-17(22)8-6-16/h2-13,24H,1H3 |
InChI Key |
JAWIQXPRFCCOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-N-(2-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11547987.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11547996.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548007.png)
![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2,5-dimethylaniline](/img/structure/B11548008.png)
![N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-3-methylaniline](/img/structure/B11548015.png)
![2,4-Diiodo-6-[(E)-[(2-methoxyphenyl)imino]methyl]phenol](/img/structure/B11548016.png)

![N-(2,3-dichlorophenyl)-N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11548020.png)
![4-{(E)-[(2-methoxybenzoyl)hydrazono]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11548022.png)
![4-{[(Z)-(4-chlorophenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548024.png)
![3,4-dimethyl-N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]aniline](/img/structure/B11548026.png)
![2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11548041.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11548044.png)
